

# N106: A Comparative Analysis of its Interaction with SERCA2a and Na<sup>+</sup>/K<sup>+</sup>-ATPase

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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This guide provides a detailed comparison of the effects of the small molecule **N106** on its primary target, the sarcoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA2a), and its notable cross-reactivity with the Na<sup>+</sup>/K<sup>+</sup>-ATPase (NKA). **N106** has emerged as a molecule of interest in cardiovascular research, primarily for its unique mechanism of action on SERCA2a. However, a comprehensive understanding of its off-target effects is crucial for its therapeutic development. This document summarizes the available experimental data on the dual modulation of these two critical ion pumps by **N106**.

## Mechanism of Action and Target Affinity

**N106** is a first-in-class small molecule activator of SERCA2a SUMOylation.[1] It does not directly interact with SERCA2a but instead activates the SUMO-activating enzyme, E1 ligase, which in turn enhances the SUMOylation of SERCA2a.[1][2][3] This post-translational modification leads to increased SERCA2a activity and improved calcium handling in cardiomyocytes.[4]

Interestingly, **N106** also exhibits inhibitory effects on the Na<sup>+</sup>/K<sup>+</sup>-ATPase. It acts as a partial, noncompetitive inhibitor of NKA.[5] This dual functionality positions **N106** as a unique modulator of cardiac ion transport.

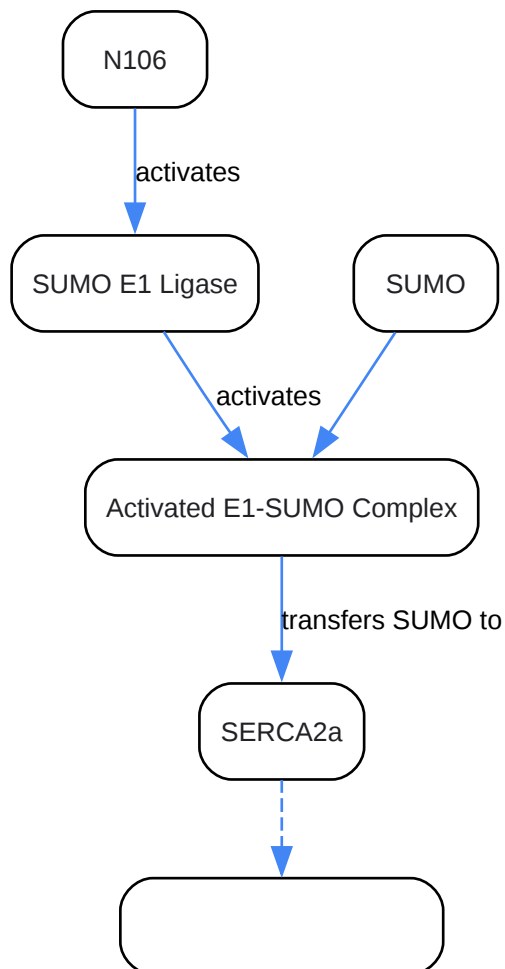
The following table summarizes the quantitative data regarding the interaction of **N106** with SERCA2a and Na<sup>+</sup>/K<sup>+</sup>-ATPase.

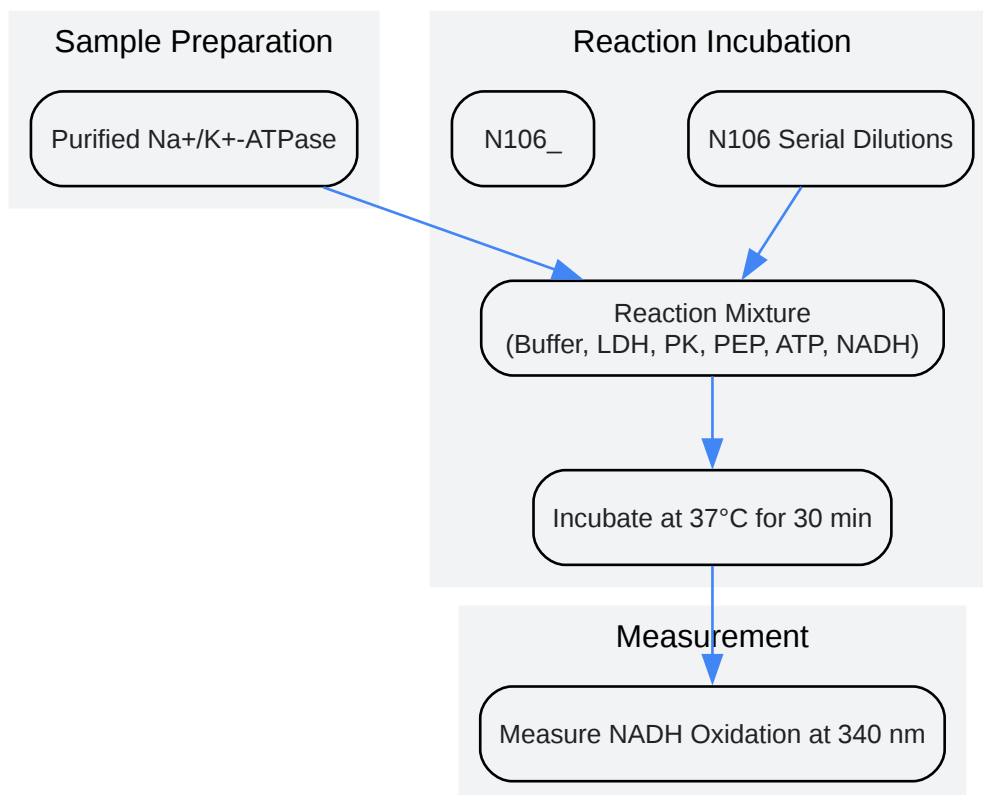
Target ATPase	Effect of N106	Potency/Efficacy	Mechanism
SERCA2a	Activation (via SUMOylation)	Dose-dependent increase in activity	Activates SUMO E1 ligase, leading to increased SERCA2a SUMOylation
Na <sup>+</sup> /K <sup>+</sup> -ATPase (NKA)	Partial Inhibition	IC50: 7 ± 1 µM (~80% maximal inhibition)	Noncompetitive inhibition

## Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

## Mechanism of N106-induced SERCA2a Activation



Experimental Workflow for Na<sup>+</sup>/K<sup>+</sup>-ATPase Activity Assay

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- To cite this document: BenchChem. [N106: A Comparative Analysis of its Interaction with SERCA2a and Na<sup>+</sup>/K<sup>+</sup>-ATPase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677604#n106-cross-reactivity-with-other-atpases]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)